REACTION_CXSMILES
|
[N+]([O-])(O)=O.N([O-])=O.[Na+].[CH2:9]([N:13]1[C:17](S)=[N:16][N:15]=[C:14]1[CH2:19][OH:20])[CH2:10][CH2:11][CH3:12].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH2:9]([N:13]1[CH:17]=[N:16][N:15]=[C:14]1[CH2:19][OH:20])[CH2:10][CH2:11][CH3:12] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.07 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(=NN=C1S)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to adjust pH to 7 at 0° C
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixure was concentrated under reduced pressure, methanol
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
the precipitates were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was separated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (basic silica gel, ethanol:ethyl acetate 1:9)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(=NN=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |